molecular formula C8H16ClN3 B13463893 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Cat. No.: B13463893
M. Wt: 189.68 g/mol
InChI Key: XBGBGEKHIGNHTL-UHFFFAOYSA-N
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Description

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method includes the alkylation of 1-methyl-1H-pyrazole with 2-chloro-2-methylpropane-1-amine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylated pyrazole ring and amine group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

2-methyl-2-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-8(2,6-9)7-4-10-11(3)5-7;/h4-5H,6,9H2,1-3H3;1H

InChI Key

XBGBGEKHIGNHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CN(N=C1)C.Cl

Origin of Product

United States

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